molecular formula C₅₉H₇₄N₁₂O₁₁S₂ B117028 Octastatin CAS No. 116430-60-5

Octastatin

Cat. No. B117028
CAS RN: 116430-60-5
M. Wt: 1191.4 g/mol
InChI Key: KBIZSMHYSQUHDH-NCACADTJSA-N
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Description

Octastatin, also known as Vapreotide, is a synthetic cyclic octapeptide analogue of somatostatin . It is used in the treatment of esophageal variceal bleeding in patients with cirrhotic liver disease and AIDS-related diarrhea . The sequence of Octastatin is H-D-Phe-Cys (1)-Tyr-D-Trp-Lys-Val-Cys (1)-Trp-NH2 .


Molecular Structure Analysis

The molecular structure of Octastatin can be analyzed using various techniques such as X-ray diffraction and electron diffraction . These techniques can provide detailed information about the arrangement of atoms within the molecule.


Chemical Reactions Analysis

The chemical reactions involving Octastatin can be analyzed using sensitivity analysis . This involves determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations.


Physical And Chemical Properties Analysis

The physical and chemical properties of Octastatin can be analyzed using various techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Stabilization and Formulation

  • Octastatin (also known as vapreotide or RC-160) is primarily being developed for oncological, enterologic, and neuroendocrine applications. It's a somatostatin analogue with significant importance in pharmaceutical formulations. Studies have focused on creating stable freeze-dried preparations for parenteral injection, optimizing dosage forms, and ensuring long-term stability. Key findings include the suitability of glutamic acid-sodium glutamate buffer as a stabilizing agent and specific freeze-drying procedures for industrial production (Pourrat et al., 1995); (Barthomeuf et al., 1996).

Medical Imaging

  • Optical Coherence Tomography (OCT) elastography, not directly linked to Octastatin, is a significant advancement in medical imaging. It measures microscopic deformation of biological tissue under stress, offering potential applications in diagnosing various medical conditions (Schmitt, 1998); (Larin & Sampson, 2017).

Treatment of Neuroendocrine Gastro-Intestinal Tumours

  • Octastatin has been used in clinical trials for treating neuroendocrine gastro-intestinal tumours and the carcinoid syndrome. It was administered as a continuous subcutaneous infusion, showing improvements in the carcinoid syndrome and stabilization of tumour size in many patients, albeit with some dose escalation required for effectiveness (Eriksson et al., 1996).

Pharmacological Stability

  • Research on Octastatin's stability in aqueous solutions revealed that its degradation follows first-order kinetics and is influenced by pH, temperature, and buffer composition. Optimal stability was observed in glutamate and acetate buffers, providing insights for its effective formulation and storage (Jang et al., 1997).

Role in Cancer Treatment

  • Octastatin has been evaluated in the treatment of metastatic breast cancer. Despite being well-tolerated and reducing serum levels of growth factors, it showed limited effectiveness in tumor response, suggesting a need for combining it with other anti-tumour agents (O'Byrne et al., 1999).

Development and Licensing

  • Vapreotide, another name for Octastatin, has been developed and patented for various medical applications. It has seen different formulations for administration and has been submitted for approval for specific medical conditions in several regions (Drugs in R&D, 2003).

Mechanism of Action

Octastatin acts by binding to somatostatin receptors (SSTR), specifically SSTR-2 and to SSTR-5 with a lesser affinity . Like other somatostatin analogues, Octastatin has direct and indirect antitumor effects via inhibiting the release of growth hormone and other peptides that regulate the release of insulin and gastrointestinal hormones .

Future Directions

The future directions of Octastatin research could involve further investigation into its potential uses and effects. For instance, there is a growing interest in developing more sustainable protocols for the preparation of statins, and the introduction of biocatalyzed steps into the synthetic pathways is highly advantageous . Additionally, further knowledge of the in vivo biodistribution of Octastatin may help to better understand the origin of off-target effects and potentially allow distinguishing between statin-resistant and non-resistant patients .

properties

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4)/t40-,43+,44+,45+,46-,47+,48+,49+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIZSMHYSQUHDH-NCACADTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H74N12O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1191.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vapreotide acetate

CAS RN

116430-60-5
Record name Vapreotide acetate [USAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116430605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VAPREOTIDE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5562377HFV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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